Welcome to the BenchChem Online Store!
molecular formula C10H10BrN3O B8469759 5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyridine

5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyridine

Cat. No. B8469759
M. Wt: 268.11 g/mol
InChI Key: HPVHMJNAXOATQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754100B2

Procedure details

A mixture of the crude N-(5-bromo-3-methoxypyridin-2-yl)-N-(2-oxopropyl)formamide (26.4 g), acetic acid (52.8 mL) and ammonium acetate (35.5 g) was stirred at 130° C. for one hour. The reaction solution was left to cool to room temperature and concentrated under reduced pressure. The residue diluted with ice water, ethyl acetate and aqueous ammonia, and the organic layer was separated. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent:heptane-ethyl acetate system) to obtain 5.69 g of the title compound. The property values of the compound are as follows.
Name
N-(5-bromo-3-methoxypyridin-2-yl)-N-(2-oxopropyl)formamide
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
52.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:15][CH3:16])[C:5]([N:8]([CH2:11][C:12](=O)[CH3:13])[CH:9]=O)=[N:6][CH:7]=1.C([O-])(=O)C.[NH4+:21]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:15][CH3:16])[C:5]([N:8]2[CH:11]=[C:12]([CH3:13])[N:21]=[CH:9]2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
N-(5-bromo-3-methoxypyridin-2-yl)-N-(2-oxopropyl)formamide
Quantity
26.4 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N(C=O)CC(C)=O)OC
Name
Quantity
35.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
52.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue diluted with ice water, ethyl acetate and aqueous ammonia
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent:heptane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N1C=NC(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.